molecular formula C21H21ClN6O2 B3016472 1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone CAS No. 898630-87-0

1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

Cat. No.: B3016472
CAS No.: 898630-87-0
M. Wt: 424.89
InChI Key: ANSZCDLNTOORDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a useful research compound. Its molecular formula is C21H21ClN6O2 and its molecular weight is 424.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The chemical framework related to 1-(3-((4-((4-Chlorophenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone has been explored for its potential in producing compounds with significant antibacterial properties. Research has demonstrated that modifications of this molecule can lead to derivatives with potent antibacterial activity, which is crucial for developing new antibiotics to combat resistant bacterial strains. For instance, the study on microwave-assisted synthesis of novel pyrimidines and thiazolidinones showcased a range of compounds derived from a similar base structure that exhibited antibacterial effectiveness (Ram C. Merugu, D. Ramesh, B. Sreenivasulu, 2010).

Antimicrobial and Antitumor Applications

Further investigations into derivatives of this compound have revealed their potential in antimicrobial and antitumor applications. The synthesis of new 1,2,4-Triazole derivatives, for example, has shown that these compounds possess moderate to good activities against various microorganisms, highlighting the chemical's versatility in contributing to the development of new therapeutic agents (H. Bektaş et al., 2010). Furthermore, the efficient synthesis of NK(1) receptor antagonist Aprepitant from a similar precursor underlines the compound's relevance in creating treatments for conditions like chemotherapy-induced nausea and vomiting (K. Brands et al., 2003).

Synthesis Efficiency and Environmental Impact

The compound's derivatives have also been noted for their synthesis efficiency and reduced environmental impact. Studies such as the microwave-assisted synthesis of Mannich bases highlight not only the chemical versatility of related compounds but also emphasize methodologies that are more environmentally friendly and efficient, providing a dual benefit of innovative compound development alongside sustainable chemical practices (Ghadah Aljohani et al., 2019).

Anti-inflammatory Activity

Exploring the anti-inflammatory potential of derivatives from this chemical structure has also yielded promising results. The design, synthesis, and evaluation of novel series of thiophene derivatives, for instance, have demonstrated significant anti-inflammatory activities, suggesting the compound's utility in developing new anti-inflammatory medications (M. H. Helal et al., 2015).

Anticonvulsive Properties

Research has not only focused on the antibacterial and anticancer properties but also explored the anticonvulsive capabilities of related compounds, indicating a broad spectrum of potential therapeutic applications. Such studies underscore the compound's relevance in creating medications for neurological conditions (O. A. Papoyan et al., 2011).

Properties

IUPAC Name

1-[3-[[4-(4-chloroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O2/c1-14(29)15-3-2-4-18(13-15)24-20-25-19(23-17-7-5-16(22)6-8-17)26-21(27-20)28-9-11-30-12-10-28/h2-8,13H,9-12H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSZCDLNTOORDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.